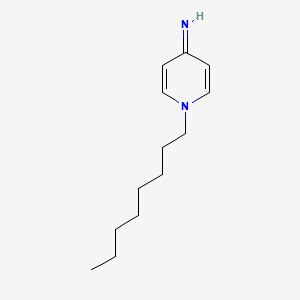
1-octylpyridin-4(1H)-imine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Octylpyridin-4(1H)-imine is a chemical compound that belongs to the class of pyridine derivatives. This compound is characterized by the presence of an octyl group attached to the nitrogen atom of the pyridine ring. Pyridine derivatives are known for their wide range of applications in various fields, including medicinal chemistry, agrochemicals, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-octylpyridin-4(1H)-imine typically involves the reaction of pyridine-4-carbaldehyde with octylamine. The reaction is carried out under reflux conditions in the presence of a suitable solvent, such as ethanol or methanol. The resulting imine is then purified by recrystallization or column chromatography.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions and higher yields. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: 1-Octylpyridin-4(1H)-imine can undergo various types of chemical reactions, including:
Oxidation: The imine group can be oxidized to form the corresponding oxime or nitrile.
Reduction: The imine can be reduced to form the corresponding amine.
Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents such as halogens, alkyl halides, and organometallic compounds are commonly employed.
Major Products:
Oxidation: Formation of oximes or nitriles.
Reduction: Formation of primary amines.
Substitution: Formation of various substituted pyridine derivatives.
Scientific Research Applications
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It has been investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Research has shown that pyridine derivatives, including 1-octylpyridin-4(1H)-imine, may have potential as therapeutic agents for the treatment of various diseases.
Industry: It is used in the development of new materials with specific properties, such as corrosion inhibitors and surfactants.
Mechanism of Action
The mechanism of action of 1-octylpyridin-4(1H)-imine involves its interaction with specific molecular targets. In biological systems, it can interact with enzymes and receptors, leading to the inhibition of certain biochemical pathways. For example, it may inhibit the activity of enzymes involved in the synthesis of bacterial cell walls, leading to antimicrobial effects. The exact molecular targets and pathways involved can vary depending on the specific application and context.
Comparison with Similar Compounds
1-Octylpyridin-4(1H)-imine can be compared with other pyridine derivatives, such as:
2-Octylpyridin-4(1H)-imine: Similar structure but with the octyl group attached to a different position on the pyridine ring.
1-Octylpyridin-2(1H)-imine: Similar structure but with the imine group attached to a different position on the pyridine ring.
1-Octylpyridin-3(1H)-imine: Similar structure but with the imine group attached to a different position on the pyridine ring.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity. This makes it a valuable compound for research and development in various fields.
Properties
Molecular Formula |
C13H22N2 |
|---|---|
Molecular Weight |
206.33 g/mol |
IUPAC Name |
1-octylpyridin-4-imine |
InChI |
InChI=1S/C13H22N2/c1-2-3-4-5-6-7-10-15-11-8-13(14)9-12-15/h8-9,11-12,14H,2-7,10H2,1H3 |
InChI Key |
TVEGJOPFJFHLHL-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCN1C=CC(=N)C=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















